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Compound of Interest

Compound Name: 4-Biphenylmethanol

Cat. No.: B1213676 Get Quote

An In-depth Technical Guide to 4-Biphenylmethanol: CAS Number, Spectral Data, and

Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 4-biphenylmethanol (CAS No.

3597-91-9), a biphenyl derivative with applications in chemical synthesis and pharmaceutical

research.[1] This document details its chemical identity, physical properties, and provides an

extensive compilation of its spectral data, including ¹H NMR, ¹³C NMR, Infrared (IR)

Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide outlines detailed

experimental protocols for the synthesis and spectroscopic analysis of 4-biphenylmethanol,
offering a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug

development.

Chemical and Physical Properties
4-Biphenylmethanol, also known as 4-phenylbenzyl alcohol, is a white to off-white crystalline

solid.[1] It is sparingly soluble in water but shows good solubility in organic solvents such as

acetone and ethanol.[1][2]
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Property Value Reference

CAS Number 3597-91-9 [1][3][4][5]

Molecular Formula C₁₃H₁₂O [1][3]

Molecular Weight 184.23 g/mol [3][6]

Melting Point 96-100 °C [2][4]

Boiling Point 184 °C at 11 mmHg [4]

Appearance Beige crystalline powder [1]

Solubility Acetone: 25 mg/mL [1][2]

Spectral Data
The following tables summarize the key spectral data for 4-biphenylmethanol, providing a

spectroscopic fingerprint for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data

Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Solvent

7.65-7.54 m 3H Aromatic protons CDCl₃

7.51-7.28 m 6H Aromatic protons CDCl₃

4.75 d 2H -CH₂- CDCl₃

1.69 bs 1H -OH CDCl₃

Reference:[7]

¹³C NMR Spectral Data
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Chemical Shift (δ, ppm) Assignment Solvent

140.6 Aromatic C CDCl₃

140.2 Aromatic C CDCl₃

139.8 Aromatic C CDCl₃

128.6 Aromatic CH CDCl₃

127.3 Aromatic CH CDCl₃

127.2 Aromatic CH CDCl₃

127.0 Aromatic CH CDCl₃

126.9 Aromatic CH CDCl₃

64.6 -CH₂- CDCl₃

Reference:[7]

Infrared (IR) Spectroscopy
The IR spectrum of 4-biphenylmethanol is characterized by the vibrational modes of its

hydroxyl group and the biphenyl framework.

Wavenumber (cm⁻¹) Vibrational Mode Functional Group

~3300-3400 O-H stretch Alcohol

~3000-3100 C-H stretch Aromatic

~1600, ~1480, ~1450 C=C stretch Aromatic ring

~1010-1050 C-O stretch Primary alcohol

Note:The exact peak positions can vary slightly based on the sample preparation method (e.g.,

KBr pellet, ATR).

Mass Spectrometry (MS)
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Mass spectrometry data confirms the molecular weight of 4-biphenylmethanol.

m/z Relative Intensity (%) Assignment

184 100 [M]⁺ (Molecular ion)

155 ~57 [M-CHO]⁺

183 ~21 [M-H]⁺

152 ~21 [M-H₂O-H]⁺

77 ~18 [C₆H₅]⁺

Reference:[6]

Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectral analysis

of 4-biphenylmethanol.

Synthesis of 4-Biphenylmethanol
A common method for the synthesis of 4-biphenylmethanol involves the reaction of biphenyl

with paraformaldehyde.

Materials:

Biphenyl

Paraformaldehyde

Phosphoric acid

Concentrated hydrochloric acid

Catalyst (as specified in the referenced patent)

Organic solvent for recrystallization (e.g., ethanol/water)
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Procedure:

Combine biphenyl, paraformaldehyde, phosphoric acid, concentrated hydrochloric acid, and

the catalyst in a reaction vessel.

Heat the mixture to 100-120 °C and allow it to react for 2-48 hours in a closed system.

After the reaction is complete, cool the mixture, which will separate into an aqueous and an

organic layer.

Remove the aqueous layer. Add water to the organic layer and reflux for 8-48 hours.

Cool the mixture and filter to obtain the crude product.

Recrystallize the crude product from a suitable organic solvent to yield pure 4-
biphenylmethanol.[1]

NMR Spectroscopy
¹H and ¹³C NMR Analysis

Sample Preparation:

Accurately weigh approximately 10-20 mg of dry 4-biphenylmethanol.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) or

deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry vial.

Transfer the solution into a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz spectrometer):

¹H NMR:

Observe frequency: 400 MHz

Number of scans: 16-32

Relaxation delay: 1-2 seconds
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Pulse angle: 45°

¹³C NMR:

Observe frequency: 100 MHz

Number of scans: 1024-4096 (or more for dilute samples)

Relaxation delay: 2-5 seconds

Pulse program: Proton-decoupled

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H,

δ 77.16 ppm for ¹³C; DMSO-d₆: δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

FTIR Spectroscopy
Attenuated Total Reflectance (ATR)-FTIR Analysis

Procedure:

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Record a background spectrum of the empty ATR crystal.

Place a small amount of solid 4-biphenylmethanol onto the center of the ATR crystal.

Apply pressure using the ATR pressure arm to ensure good contact between the sample and

the crystal.
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Acquire the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

After data collection, clean the ATR crystal thoroughly.

Mass Spectrometry
Electron Ionization Mass Spectrometry (EI-MS) Analysis

Sample Preparation:

Dissolve a small amount of 4-biphenylmethanol (approximately 1 mg/mL) in a volatile

organic solvent such as methanol or dichloromethane.

If necessary, dilute the sample further to a final concentration of about 10 µg/mL.

Instrument Parameters (Typical for GC-MS with EI source):

Ionization mode: Electron Ionization (EI)

Electron energy: 70 eV

Mass range: m/z 50-500

GC Column: A non-polar column (e.g., DB-5ms) is suitable.

Temperature program: Start at a low temperature (e.g., 100 °C), ramp up to a high

temperature (e.g., 280 °C) to ensure elution.

Visualized Workflows
The following diagrams illustrate the experimental and analytical workflows for 4-
biphenylmethanol.
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Synthesis Workflow for 4-Biphenylmethanol

Combine Reactants:
Biphenyl, Paraformaldehyde,

Phosphoric Acid, HCl, Catalyst

Heat to 100-120°C
(2-48 hours)

Cool and Separate
Aqueous and Organic Layers

Reflux Organic Layer
with Water (8-48 hours)

Cool and Filter
to Obtain Crude Product

Recrystallize from
Organic Solvent

Pure 4-Biphenylmethanol
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Analytical Workflow for 4-Biphenylmethanol Characterization

Spectroscopic Analysis

4-Biphenylmethanol Sample

NMR Spectroscopy
(¹H and ¹³C) FTIR Spectroscopy Mass Spectrometry

Data Analysis and
Structure Confirmation

Technical Report

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [4-biphenylmethanol CAS number and spectral data].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1213676#4-biphenylmethanol-cas-number-and-
spectral-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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